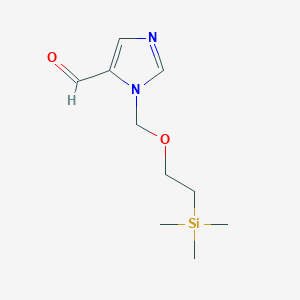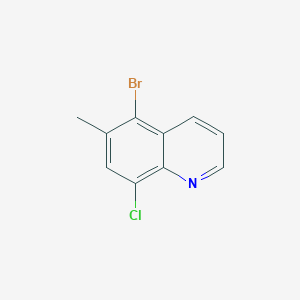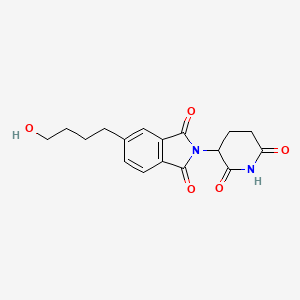![molecular formula C24H21NO5 B13924300 (2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13924300.png)
(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid is a compound used primarily in the field of peptide synthesis. It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid typically involves the protection of the amino group of ®-3-Amino-3-(2-hydroxyphenyl)-propionic acid with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product .
化学反応の分析
Types of Reactions
Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry
In chemistry, Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid is used in the synthesis of peptides and proteins. Its Fmoc protecting group is stable under acidic conditions but can be removed under basic conditions, making it ideal for stepwise peptide synthesis .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptides that can mimic natural proteins .
Medicine
In medicine, peptides synthesized using Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid are used in drug development. These peptides can act as therapeutic agents or as diagnostic tools in various diseases .
Industry
Industrially, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of biosensors and other analytical tools .
作用機序
The mechanism of action of Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
類似化合物との比較
Similar Compounds
Fmoc-Phenylalanine: Similar in structure but lacks the hydroxyl group on the phenyl ring.
Fmoc-Tyrosine: Contains an additional hydroxyl group on the phenyl ring.
Fmoc-Serine: Contains a hydroxyl group on the side chain but lacks the aromatic ring.
Uniqueness
Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid is unique due to the presence of both an aromatic ring and a hydroxyl group on the side chain. This combination allows for unique interactions and properties in peptide synthesis, making it a valuable tool in both research and industrial applications .
特性
分子式 |
C24H21NO5 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C24H21NO5/c25-22(18-11-5-6-12-20(18)26)21(23(27)28)24(29)30-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21-22,26H,13,25H2,(H,27,28)/t21-,22?/m1/s1 |
InChIキー |
CHPHGDPFXZYAMZ-ZMFCMNQTSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](C(C4=CC=CC=C4O)N)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(C4=CC=CC=C4O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13924224.png)
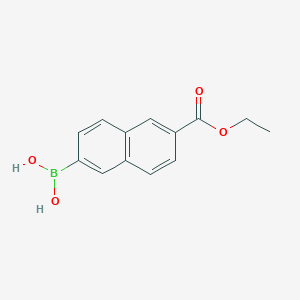

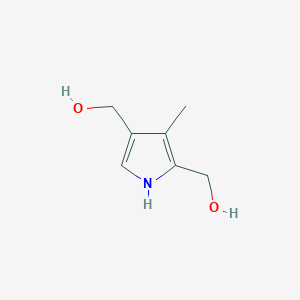




![2-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13924270.png)
![7'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]](/img/structure/B13924272.png)
![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)
